Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide

Description

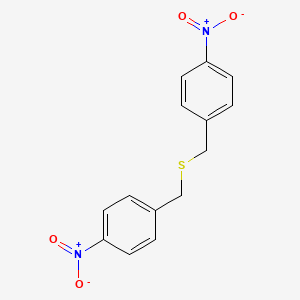

Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide is a nitroso/nitroxide-containing compound characterized by a central phenyl ring substituted with a benzylthio-methyl group and an azane oxide (N-hydroxyoxamide) moiety. While direct synthesis data for this compound are absent in the provided evidence, its structural complexity suggests multi-step synthesis involving thiol-alkylation and nitroxidation reactions, akin to methods seen in related compounds .

Properties

CAS No. |

1835-71-8 |

|---|---|

Molecular Formula |

C14H12N2O4S |

Molecular Weight |

304.32 g/mol |

IUPAC Name |

1-nitro-4-[(4-nitrophenyl)methylsulfanylmethyl]benzene |

InChI |

InChI=1S/C14H12N2O4S/c17-15(18)13-5-1-11(2-6-13)9-21-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2 |

InChI Key |

GBXDBWABBXCMOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CSCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Hydroxy(oxido)amino Benzyl Precursors

- Starting from 4-nitrobenzyl derivatives, reduction of the nitro group to hydroxylamine or hydroxy(oxido)amino functionalities is achieved using selective reducing agents such as zinc/acetic acid or catalytic hydrogenation under mild conditions to avoid over-reduction.

- Protection of sensitive groups may be employed to prevent side reactions during subsequent steps.

Formation of the Thioether Linkage

- The thioether bond connecting the benzyl and phenyl rings is formed by nucleophilic substitution of a benzyl halide (e.g., benzyl bromide) with a thiol or thiolate anion derived from the corresponding hydroxy(oxido)amino benzyl compound.

- Alternatively, disulfide intermediates such as bis(4-nitrobenzyl) disulfide can be reduced to thiols, which then react with benzyl halides to form the thioether linkage.

- Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and mild bases (e.g., triethylamine) to facilitate substitution.

Introduction of the Azane Oxide (N-oxide) Group

- The azane oxide functionality is introduced by oxidation of the corresponding amine or azane precursor.

- Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide under acidic conditions, or peracids.

- The oxidation is carefully controlled to avoid over-oxidation or degradation of other sensitive groups in the molecule.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as column chromatography or preparative HPLC.

- Characterization is performed using NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm the structure and purity.

Research Findings and Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitro reduction to hydroxylamine | Zn/AcOH or catalytic hydrogenation | 70-85 | Selective reduction, avoid over-reduction |

| Thioether formation | Benzyl bromide, thiol/thiolate, DMF, base | 65-80 | Polar aprotic solvent, mild base preferred |

| Azane oxide formation | m-CPBA or H2O2/acid | 60-75 | Controlled oxidation, monitor reaction |

| Purification | Column chromatography or preparative HPLC | - | Essential for high purity |

- The yields are approximate and depend on reaction scale and conditions.

- Side reactions such as disulfide formation or over-oxidation are minimized by optimizing reagent stoichiometry and reaction time.

Comparative Notes on Preparation Routes

- Direct oxidation of amines to azane oxides is preferred over multi-step functional group transformations to reduce complexity.

- Use of disulfide intermediates can facilitate thioether bond formation but requires additional reduction steps.

- Protecting groups may be necessary for multi-functionalized intermediates to prevent cross-reactivity.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxido groups.

Reduction: Reduction reactions can convert oxido groups back to hydroxy groups.

Substitution: The benzyl thioether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary and secondary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxido groups, while reduction reactions may yield compounds with more hydroxy groups.

Scientific Research Applications

Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide involves its interaction with various molecular targets and pathways. The compound’s hydroxy and oxido groups can participate in redox reactions, affecting cellular processes. The thioether group can interact with proteins and enzymes, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane Oxide (C₁₂H₈N₂O₅S)

Structural and Functional Differences :

- Core Structure : The compound features two phenyl rings connected via a sulfinyl (S=O) group, with nitroso (N⁺O⁻) groups at the ortho positions . In contrast, the target compound has a thioether (‑S‑CH2‑) bridge and a nitroso group on a benzyl-substituted phenyl ring.

- Oxidation State : The sulfinyl group in the analog is oxidized (S=O), increasing polarity and hydrogen-bonding capacity compared to the thioether (‑S‑) in the target compound.

- Molecular Weight : The analog has a molecular formula of C₁₂H₈N₂O₅S (292.26 g/mol), while the target compound’s additional benzyl and methyl groups likely increase its molecular weight significantly .

4-(Hexyloxy/Heptyloxy)benzenamine Derivatives

Structural Differences :

- These compounds (e.g., 4-(hexyloxy)benzenamine) feature alkoxy chains (‑O‑C₆H₁₃) instead of sulfur or nitroso groups, resulting in distinct solubility and reactivity profiles .

5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones

Structural Differences :

- These thiazolidinones (e.g., compound 5 in ) contain a heterocyclic core with methoxyphenyl and hydrazono substituents, differing markedly from the nitroso/thioether scaffold of the target compound .

Comparative Data Table

Key Research Findings

- Redox Activity : Nitroso/thioether systems (e.g., target compound) show promise in nitric oxide release due to labile N–O bonds, whereas sulfinyl analogs () exhibit higher oxidative stability .

- Solubility : Alkoxybenzenamines () are lipophilic, while sulfinyl/nitroso compounds () have moderate aqueous solubility due to polar groups .

- Biological Relevance: Thiazolidinones () demonstrate target-specific bioactivity, whereas nitroso compounds may act as pro-drugs requiring metabolic activation .

Biological Activity

Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide, with the CAS number 1835-71-8, is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, chemical properties, and biological evaluations, particularly focusing on its antibacterial, antifungal, and antioxidant activities.

The compound has a molecular formula of C14H12N2O4S and a molecular weight of 304.32 g/mol. It features several functional groups that contribute to its biological activity, including hydroxy, oxido, amino, and thioether functionalities.

| Property | Value |

|---|---|

| CAS Number | 1835-71-8 |

| Molecular Formula | C14H12N2O4S |

| Molecular Weight | 304.32 g/mol |

| Boiling Point | 495.3 °C at 760 mmHg |

| Density | 1.379 g/cm³ |

| Flash Point | 253.4 °C |

Synthesis

The synthesis of this compound involves several steps:

- Formation of Benzyl Thioether : Reaction of a benzyl halide with a thiol compound under basic conditions.

- Introduction of Hydroxy and Oxido Groups : Utilization of oxidizing agents like hydrogen peroxide.

- Amination : Nucleophilic substitution using an amine source.

- Final Assembly : Coupling intermediate compounds to form the final product.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for some tested strains are reported as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Antifungal Activity

The compound also shows promising antifungal activity. Its mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth.

Antioxidant Activity

This compound has been evaluated for its antioxidant capacity through various assays:

- DPPH Radical Scavenging Assay

- FRAP (Ferric Reducing Antioxidant Power)

Results indicate that the compound demonstrates significant antioxidant activity, comparable to established antioxidants like butylated hydroxytoluene (BHT).

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study assessed the antiproliferative effects of similar compounds with hydroxy and oxido groups on cancer cell lines, revealing IC50 values ranging from 2.2 to 5.3 μM for various derivatives . This suggests potential applications in cancer therapy.

- Mechanism of Action : The compound's mechanism may involve redox reactions due to its hydroxy and oxido groups, affecting cellular processes and potentially inhibiting enzyme activity involved in bacterial metabolism.

- Comparative Analysis : In comparative studies, this compound exhibited superior antibacterial activity against Gram-positive bacteria compared to other synthesized compounds .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, considering functional group compatibility and yield optimization?

- Methodological Answer : The synthesis can be approached via nucleophilic substitution or condensation reactions, leveraging methodologies from triazine and thiazolidinone derivatives. For example:

- Step 1 : Use a benzyl thioether intermediate (as seen in thiazolidinone syntheses, ) with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2 h).

- Step 2 : Purify via recrystallization (e.g., DMF-ethanol mixtures) .

- Key Considerations :

- Temperature control (e.g., 45°C for triazine derivatives, ) to avoid decomposition of sensitive oxidoamino groups.

- Use of inert atmospheres to prevent oxidation of thioether linkages .

Table 1 : Representative Reaction Conditions from Analogous Syntheses

| Substrate | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzyl thioether derivative | DMF/AcOH, reflux, 2 h | 75-90% | |

| Triazine precursor | 45°C, 1.25 h, hexane/EtOH purification | Quant. |

Q. How can structural characterization be performed to resolve overlapping signals in NMR spectra?

- Methodological Answer :

- Step 1 : Acquire ¹H NMR at higher field strength (≥400 MHz) to reduce signal overlap. For example, used 200 MHz, leading to unresolved peaks (e.g., δ 7.11–7.29 ppm).

- Step 2 : Employ 2D NMR (COSY, HSQC) to assign protons and carbons.

- Step 3 : Confirm oxidation states using IR or X-ray crystallography (e.g., C=O stretches at 1666–1730 cm⁻¹ in ) .

Q. What stability factors (pH, solvent, temperature) should be prioritized for this compound?

- Methodological Answer :

- pH Stability : Test in buffered solutions (pH 2–10) to assess hydrolysis of oxidoamino or thioether groups.

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., m.p. 180–220°C in triazine analogs, ).

- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) if decomposition occurs; use ethanol or acetonitrile for storage .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity with nucleophiles be experimentally validated?

- Methodological Answer :

- Step 1 : Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled conditions ().

- Step 2 : Monitor reaction progress via LC-MS or ¹H NMR to identify intermediates.

- Step 3 : Use isotopic labeling (e.g., ¹⁵N) to track azane oxide group participation .

Q. What computational strategies are suitable for predicting the electronic structure and redox behavior of this compound?

- Methodological Answer :

- Step 1 : Conduct DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model the oxidoamino group’s electron density (as in ’s lattice energy studies).

- Step 2 : Simulate redox potentials using COSMO-RS solvation models to predict stability under physiological conditions .

Q. How can in vitro biological activity be systematically evaluated, given structural similarities to anticancer agents?

- Methodological Answer :

- Step 1 : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing methods from methotrexate conjugates ().

- Step 2 : Assess ROS generation via DCFH-DA probes, leveraging the compound’s redox-active oxido groups.

- Step 3 : Compare IC₅₀ values with structurally related antineoplastics (e.g., tozasertib, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.